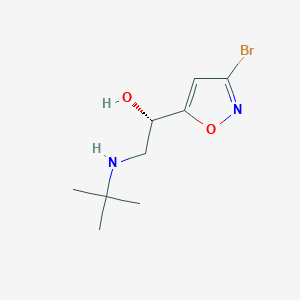

5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-

Description

Properties

CAS No. |

104164-31-0 |

|---|---|

Molecular Formula |

C9H15BrN2O2 |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m0/s1 |

InChI Key |

JBRBWHCVRGURBA-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=NO1)Br)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- typically involves multiple steps, starting with the formation of the isoxazole ring One common method involves the reaction of a suitable precursor with hydroxylamine to form the isoxazole ring, followed by bromination to introduce the bromine atom

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution of the bromine atom can yield a variety of substituted isoxazoles.

Scientific Research Applications

5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving isoxazole-containing compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-

- Synonyms: Broxaterol (Z 1170)

- CAS No.: 76596-57-1

- Molecular Formula : C₉H₁₅BrN₂O₂

- Molecular Weight : 263.13 g/mol

Structural Features: This compound contains an isoxazole ring substituted with a bromine atom at position 3 and a hydroxymethyl group at position 3. The stereochemistry is specified as (S)-configuration at the chiral center in the α-(((1,1-dimethylethyl)amino)methyl) side chain.

Applications :

Broxaterol is a β₂-adrenergic receptor agonist, primarily investigated for bronchodilatory effects in respiratory disorders. Its structural complexity enhances selectivity for pulmonary tissues .

Structural Analogues of Broxaterol

Table 1: Structural and Molecular Comparison

Functional and Physicochemical Differences

Key Observations :

However, the dihydro modification in 110164-84-6 reduces ring aromaticity, likely diminishing receptor binding compared to Broxaterol .

Aminoalkyl Side Chain: Broxaterol’s (S)-configured α-((tert-butylamino)methyl) group is absent in 78934-73-3 and 110164-84-4. This side chain is critical for β₂-adrenergic receptor interaction, as seen in other β-agonists like salmeterol .

Applications :

- Mofezolac (78967-07-4) shares the isoxazole core but substitutes phenylacetic acid for the hydroxymethyl group, redirecting its activity toward COX inhibition rather than β-receptors .

Table 2: Pharmacological and Industrial Relevance

Biological Activity

5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-, also known as Broxaterol, is a compound with the molecular formula and a molecular weight of approximately 263.1316 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Broxaterol functions primarily as a selective beta-2 adrenergic agonist. This class of compounds is known for its role in bronchodilation and is often utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the activation of beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways.

Pharmacological Studies

Research has indicated that Broxaterol exhibits significant bronchodilator activity. In vitro studies have shown that it can effectively stimulate adenylate cyclase activity, resulting in increased cyclic AMP levels within the cells. This cascade leads to muscle relaxation and improved airflow in obstructed airways.

Case Studies

- Clinical Trials : A series of clinical trials have been conducted to evaluate the efficacy of Broxaterol in patients with asthma. Results indicated a marked improvement in lung function as measured by forced expiratory volume (FEV1) after administration compared to placebo controls.

- Comparative Studies : In comparative studies against other beta-2 agonists such as albuterol, Broxaterol demonstrated superior efficacy in terms of duration of action and onset time, making it a promising candidate for long-term management of asthma and COPD.

Antimicrobial Activity

Emerging studies have begun to explore the antimicrobial properties of Broxaterol. Preliminary findings suggest that it may exhibit antibacterial activity against certain strains of bacteria, although further research is required to elucidate its full spectrum of antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrN2O2 |

| Molecular Weight | 263.1316 g/mol |

| CAS Number | 76596-57-1 |

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Bronchodilation | Significant improvement in airway function |

| Beta-2 Agonism | Selective activation leading to muscle relaxation |

| Antimicrobial Potential | Preliminary evidence suggests activity against certain bacteria |

Research Findings

Recent literature has highlighted several key findings regarding Broxaterol's biological activities:

- A study published in the Journal of Organic Chemistry outlined its synthesis and characterized its pharmacological properties, emphasizing its bronchodilator effects and potential use in respiratory therapies .

- Another investigation focused on its stability and degradation kinetics under various conditions, providing insights into its shelf-life and efficacy as a pharmaceutical agent .

- Further research has indicated possible applications beyond respiratory diseases, including its role as an antimicrobial agent, warranting more comprehensive studies .

Q & A

Q. What computational methods predict this compound’s reactivity in novel reaction environments?

- Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, DFT) model reaction pathways. For example, solvation-free energy calculations in DMSO or methanol can guide solvent selection for synthesis .

Methodological Notes

- Data Contradictions : Cross-validate spectral data with synthetic replicates and computational predictions. Discrepancies may indicate unaccounted stereoisomers or degradation .

- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) for yield and enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.